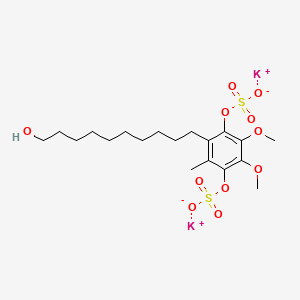
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt is a derivative of Idebenone, a synthetic analog of coenzyme Q10 (ubiquinone). This compound is known for its neuroprotective and nootropic properties, making it a subject of interest in various scientific fields, including medicine and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt typically involves the sulfonation of IdebenoneThe final step involves the addition of dipotassium salt to stabilize the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Idebenone derivatives.
Reduction: Reduction reactions can revert it back to its parent compound, Idebenone.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Explored for its neuroprotective effects, particularly in conditions like Alzheimer’s disease and cerebral ischemia.
作用机制
The mechanism of action of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt involves its interaction with cellular components to exert neuroprotective effects. It targets mitochondrial pathways, enhancing cellular respiration and reducing oxidative stress. The compound also modulates the activity of various enzymes involved in energy production and cellular metabolism .
相似化合物的比较
Similar Compounds
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar redox properties.
MitoQ: A mitochondria-targeted antioxidant with enhanced bioavailability.
Uniqueness
DihydroIdebenone1,4-O-DisulfateDipotassiumSalt stands out due to its enhanced solubility and stability compared to its parent compound, Idebenone.
生物活性
Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt is a synthetic derivative of idebenone, which is known for its antioxidant properties and role in mitochondrial function. This compound features two sulfate groups that enhance its solubility and stability, making it a subject of interest in various biological and medical research applications.
- Molecular Formula : C19H28K2O9S
- Molecular Weight : 510.682 g/mol
- Structure : The compound contains two potassium ions and disulfate groups that contribute to its unique properties compared to idebenone.
Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt primarily functions as an electron carrier in the mitochondrial electron transport chain. It facilitates the transfer of electrons to complex III, bypassing complex I, which is particularly beneficial in conditions where mitochondrial dysfunction occurs. This action results in increased ATP production and reduced oxidative stress, protecting cells from damage associated with free radicals and lipid peroxidation.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which has been demonstrated through various studies:
- Reduction of Oxidative Stress : The compound has been shown to lower markers of oxidative damage in cellular models, offering protective effects against conditions such as cerebral ischemia .
- Neuroprotective Effects : Research indicates that Dihydro Idebenone can improve neurological function in animal models and human studies related to neurodegenerative diseases .
Case Studies
-
Friedreich's Ataxia (FA) :
- A randomized controlled trial investigated the effects of idebenone on FA patients. Although Dihydro Idebenone was not the primary compound studied, idebenone's results provide insights into the potential benefits of its derivatives. Patients receiving higher doses reported improvements in neurological function and activities of daily living (ADL), suggesting a dose-dependent response .
- Mitochondrial Dysfunction :
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Solubility | Stability |
|---|---|---|---|
| Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt | High | High | High |
| Hydro Idebenone 4-O-Sulfate Dipotassium Salt | Moderate | Moderate | Moderate |
| Idebenone | Moderate | Low | Low |
The table illustrates how Dihydro Idebenone stands out due to its superior solubility and stability compared to other compounds.
属性
分子式 |
C19H30K2O11S2 |
|---|---|
分子量 |
576.8 g/mol |
IUPAC 名称 |
dipotassium;[2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-4-sulfonatooxyphenyl] sulfate |
InChI |
InChI=1S/C19H32O11S2.2K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(30-32(24,25)26)19(28-3)18(27-2)16(14)29-31(21,22)23;;/h20H,4-13H2,1-3H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI 键 |
ABHQEIRLZJCDLB-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCCO.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















